molecular formula C7H10ClN3 B14839892 2-(2-Aminoethyl)-4-chloropyridin-3-amine

2-(2-Aminoethyl)-4-chloropyridin-3-amine

Cat. No.: B14839892
M. Wt: 171.63 g/mol
InChI Key: MDBPDJVQBBUACR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-4-chloropyridin-3-amine is an organic compound that features a pyridine ring substituted with an aminoethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-4-chloropyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a 4-chloropyridine derivative reacts with an aminoethyl group under basic conditions. The reaction can be facilitated by using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-4-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-4-chloropyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-4-chloropyridin-3-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylpyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    4-Chloropyridine: Lacks the aminoethyl group, limiting its potential interactions with biological targets.

    2-(2-Aminoethyl)pyridine-3-amine: Similar structure but without the chlorine atom, which may influence its chemical and biological properties.

Uniqueness

2-(2-Aminoethyl)-4-chloropyridin-3-amine is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

2-(2-aminoethyl)-4-chloropyridin-3-amine

InChI

InChI=1S/C7H10ClN3/c8-5-2-4-11-6(1-3-9)7(5)10/h2,4H,1,3,9-10H2

InChI Key

MDBPDJVQBBUACR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)N)CCN

Origin of Product

United States

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